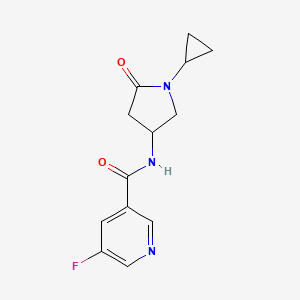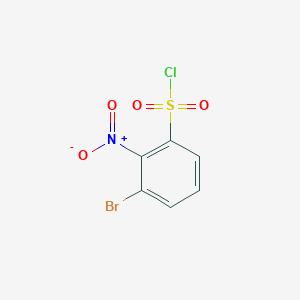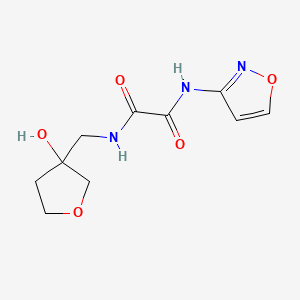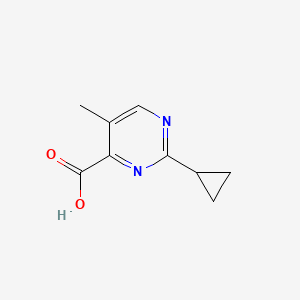
3-(3-Chlorophenyl)-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-Chlorophenyl)-1,2,4-triazole” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms . The 3-chlorophenyl group indicates the presence of a phenyl ring (a derivative of benzene) with a chlorine atom attached to the third carbon .
Synthesis Analysis
While specific synthesis methods for “3-(3-Chlorophenyl)-1,2,4-triazole” were not found, general methods for synthesizing triazole derivatives often involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)-1,2,4-triazole” would consist of a triazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom attached to one of its carbon atoms .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Triazole derivatives, including those similar to 3-(3-Chlorophenyl)-1,2,4-triazole, have been studied for their efficiency in preventing corrosion and dissolution of mild steel in acidic environments. Research indicates that these compounds are effective corrosion inhibitors, with certain triazole derivatives showing up to 99.6% inhibition efficiency. The effectiveness depends on the nature of substituents in the inhibitor molecule and the concentration of the triazole derivatives (Bentiss et al., 2007).
Chemical Reactivity
- Studies on the reactivity of triazole compounds like 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole have revealed unusual reaction directions leading to the formation of novel compounds. Such research provides insights into the potential of these triazole derivatives in synthesizing new chemical entities (Sakhno et al., 2011).
Antioxidant and Antiradical Activities
- Some 3-(4-chlorophenyl)-1,2,4-triazole derivatives have been synthesized and tested for their antioxidant and antiradical properties. These studies are crucial in understanding the potential use of these compounds in pharmaceuticals and other health-related applications (Bekircan et al., 2008).
Structural and Spectroscopic Studies
- Detailed structural and spectroscopic studies on various triazole derivatives, including X-ray diffraction and NMR techniques, have been conducted. These studies help in understanding the molecular structure and potential applications of these compounds (Şahin et al., 2014).
Antimicrobial Activity
- Research has been conducted on the synthesis of novel 3-(3-chlorophenyl)-1,2,4-triazole derivatives and their effectiveness as antimicrobial agents. This research is significant in the development of new drugs and treatments for microbial infections (Purohit et al., 2011).
Growth Inhibition Studies
- The effects of 3-amino-1,2,4-triazole derivatives on the growth and chlorophyll synthesis in plants have been explored, providing insights into the agricultural and environmental impact of these compounds (Wolf, 1962).
Safety and Hazards
Direcciones Futuras
While specific future directions for “3-(3-Chlorophenyl)-1,2,4-triazole” were not found, research into related compounds continues. For example, new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for anticonvulsant and analgesic activities .
Mecanismo De Acción
Target of Action
The primary target of 3-(3-Chlorophenyl)-1,2,4-triazole is the oxidative phosphorylation pathway . This compound acts as a chemical inhibitor of this pathway, which is crucial for the production of ATP, the main energy source for cells .
Mode of Action
3-(3-Chlorophenyl)-1,2,4-triazole interacts with its targets by acting as a protonophore . This means it facilitates the movement of protons (H+ ions) across biological membranes. It disrupts the proton gradient established during the normal activity of electron carriers in the electron transport chain . This disruption reduces the ability of ATP synthase to function optimally, thereby inhibiting the production of ATP .
Biochemical Pathways
The affected biochemical pathway is the oxidative phosphorylation pathway , which is part of cellular respiration . The disruption of this pathway by 3-(3-Chlorophenyl)-1,2,4-triazole leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy .
Pharmacokinetics
It is likely metabolized mainly by the liver and excreted by the kidneys . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The result of the action of 3-(3-Chlorophenyl)-1,2,4-triazole is the gradual destruction of living cells and death of the organism . This is due to the disruption of ATP production, which is essential for cell survival and function . . elegans models, suggesting a degree of hormesis .
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNSIUZTQULBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2453682.png)

![diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2453685.png)


![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide](/img/structure/B2453690.png)


![3-(5-chlorothiophen-2-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2453698.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453699.png)


![N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453703.png)
